molecular formula C14H15ClN2O3S B3018176 N-(2-(2-chlorophenyl)-2-methoxyethyl)pyridine-3-sulfonamide CAS No. 1706266-70-7

N-(2-(2-chlorophenyl)-2-methoxyethyl)pyridine-3-sulfonamide

Cat. No.: B3018176
CAS No.: 1706266-70-7
M. Wt: 326.8
InChI Key: CCFXIIWYIBMIDS-UHFFFAOYSA-N
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Description

Chemical Profile N-(2-(2-chlorophenyl)-2-methoxyethyl)pyridine-3-sulfonamide is an organic compound with the molecular formula C 14 H 15 ClN 2 O 3 S and a molecular weight of 326.80 g/mol [ ]. Its structure features a pyridine-3-sulfonamide core linked via a nitrogen atom to a 2-(2-chlorophenyl)-2-methoxyethyl substituent, creating a multifunctional scaffold for research applications [ ]. The compound is assigned CAS Number 1706266-70-7 [ ]. Research Significance and Applications Sulfonamides represent one of the most prominent families of pharmaceutical compounds, with a wide range of documented biological activities [ ]. Molecules containing both pyridine and sulfonamide moieties are of significant interest in medicinal chemistry and drug discovery [ ]. Specifically, tertiary aryl sulfonamides have been identified as inhibitors of viral entry, with one study demonstrating that a related aryl sulfonamide compound acts as a potent inhibitor of the influenza virus hemagglutinin (HA) protein, preventing viral membrane fusion and replication across diverse virus subtypes [ ]. This suggests potential research applications for similar compounds in virology and the development of antiviral agents. Handling and Usage For Research Use Only. This product is not intended for diagnostic, therapeutic, or veterinary use. It is the responsibility of the researcher to ensure safe handling practices and compliance with all applicable local, national, and international regulations during the use, storage, and disposal of this chemical.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S/c1-20-14(12-6-2-3-7-13(12)15)10-17-21(18,19)11-5-4-8-16-9-11/h2-9,14,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFXIIWYIBMIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CN=CC=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)pyridine-3-sulfonamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including condensation reactions and cyclization of appropriate precursors.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2-Chlorophenyl Group: The 2-chlorophenyl group is introduced through a substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the 2-chlorophenyl group.

    Addition of the Methoxyethyl Group: The methoxyethyl group is added via an alkylation reaction, where the pyridine derivative is treated with a methoxyethyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-chlorophenyl)-2-methoxyethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring or the sulfonamide group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions can be carried out using reagents such as alkyl halides, aryl halides, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules: The compound serves as an intermediate in synthesizing more complex molecules, facilitating advancements in organic synthesis.
  • Reagent in Chemical Reactions: It is utilized as a reagent in various chemical reactions due to its reactivity profile.

Biology

  • Antimicrobial Properties: Research indicates that sulfonamide compounds exhibit antimicrobial activity, making them potential candidates for developing new antibiotics.
  • Anticancer Activity: Preliminary studies suggest that N-(2-(2-chlorophenyl)-2-methoxyethyl)pyridine-3-sulfonamide may inhibit cancer cell proliferation through specific molecular pathways.
  • Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory responses, potentially aiding in treating inflammatory diseases.

Medicine

  • Therapeutic Applications: Ongoing research focuses on the compound's potential to develop new drugs targeting various diseases, including cancer and infections. Its mechanism of action involves inhibiting specific enzymes by mimicking their natural substrates, disrupting essential biological processes.

Industry

  • Material Development: The compound is explored for applications in creating new materials with unique properties.
  • Catalysis: It serves as a catalyst in industrial processes, enhancing reaction efficiency and selectivity.

Case Studies and Research Findings

  • Antimicrobial Studies:
    • A study demonstrated that similar sulfonamides showed significant antibacterial activity against various pathogens, suggesting that this compound may exhibit comparable effects.
  • Cancer Research:
    • Research published in prominent journals indicates that certain pyridine-based sulfonamides can induce apoptosis in cancer cells, highlighting the need for further investigation into this compound's anticancer properties.
  • Inflammatory Response Modulation:
    • Experimental models have shown that sulfonamides can effectively reduce inflammation markers, indicating potential therapeutic applications for this compound in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2-(2-chlorophenyl)-2-methoxyethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can lead to the disruption of essential biological processes, resulting in the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

ZD4054 (N-(3-Methoxy-5-nitro-2-ethylpyrazine-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl]phenyl)pyridine-3-sulfonamide)

  • Structural Similarities : Both compounds share a pyridine-3-sulfonamide core.
  • Key Differences : ZD4054 incorporates a nitro group, ethylpyrazine, and oxadiazole-substituted phenyl, whereas the target compound has a chlorophenyl and methoxyethyl group.
  • Physicochemical Properties: ZD4054 has a molecular weight (MW) of 424.4 g/mol, water solubility of 0.12 mg/mL, and pKa values of 1.46 and 5.66 .
  • Pharmacology : ZD4054 is a selective endothelin A receptor antagonist with clinical relevance in cancer . The absence of similar substituents in the target compound suggests divergent biological targets.

N-(5-Bromo-2-Methoxypyridin-3-yl)-2,4-Difluorobenzenesulfonamide

  • Structural Similarities : Both compounds are pyridine-3-sulfonamides with halogenated aryl groups.
  • Key Differences : The compared compound substitutes pyridine with bromo and methoxy groups and the sulfonyl group with 2,4-difluorophenyl.
  • Synthesis : Synthesized via reaction of 5-bromo-2-methoxypyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride in pyridine . A similar approach may apply to the target compound.
  • Electronic Effects : Bromine (electron-withdrawing) and fluorine substituents lower the sulfonamide’s pKa, enhancing acidity. The target compound’s chloro group may exert analogous effects.

Goxalapladib (CAS 412950-27-7)

  • Structural Similarities : Both compounds feature methoxyethyl groups, though Goxalapladib incorporates this moiety on a piperidine ring.
  • Pharmacology : Goxalapladib, a naphthyridine derivative, is an atherosclerosis therapeutic candidate . The methoxyethyl group in both compounds may improve solubility or metabolic stability.

Ivosidenib (TIBSOVO®)

  • Structural Similarities : Shares a 2-chlorophenyl group with the target compound.
  • Pharmacology : Ivosidenib is an IDH1 inhibitor used in leukemia treatment . The chlorophenyl group may contribute to target binding affinity, though the target compound’s sulfonamide core suggests distinct mechanisms.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Solubility (Water) pKa Key Substituents Biological Activity
Target Compound ~352.8* Not reported Not reported 2-Chlorophenyl, methoxyethyl, pyridine-3-sulfonamide Unknown
ZD4054 424.4 0.12 mg/mL 1.46, 5.66 Nitro, ethylpyrazine, oxadiazole-phenyl Endothelin A receptor antagonist
N-(5-Bromo-2-Methoxypyridin-3-yl)-... ~374.1 Not reported Not reported Bromo, methoxy, difluorophenyl Not specified (enzyme inhibitor study)
Goxalapladib 718.80 Not reported Not reported Trifluoromethyl biphenyl, methoxyethyl Atherosclerosis treatment

*Calculated based on molecular formula.

Key Findings and Implications

  • Substituent Effects : Halogenation (Cl, Br, F) and methoxy groups modulate electronic properties and solubility. The target compound’s chloro group may enhance sulfonamide acidity, while the methoxyethyl chain could offset hydrophobicity.
  • Biological Relevance : Sulfonamides with pyridine cores are prevalent in drug design (e.g., ZD4054’s receptor antagonism). The target compound’s lack of polar groups like oxadiazole may limit solubility but improve blood-brain barrier penetration.
  • Synthetic Pathways : Analogous sulfonylation methods (e.g., using sulfonyl chlorides in pyridine ) could apply to the target compound’s synthesis.

Biological Activity

N-(2-(2-chlorophenyl)-2-methoxyethyl)pyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antibacterial, anticancer, and enzyme inhibition activities.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a sulfonamide group and a chlorophenyl moiety, which contributes to its biological activity. The synthesis of sulfonamide derivatives typically involves the reaction of sulfanilamide with various electrophiles, leading to compounds with a range of pharmacological properties. Studies have shown that modifications in the sulfonamide structure can significantly influence their biological efficacy .

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various strains of bacteria. In vitro studies demonstrated that this compound exhibits moderate antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/mL against Mycobacterium tuberculosis strains, which is weaker compared to standard antibiotics like isoniazid (MIC 0.5–1.0 µg/mL) .

Bacterial StrainMIC (µg/mL)
M. tuberculosis H37Rv25-50
Resistant Strain25-50
Sensitive Strain25-50

Anticancer Activity

The compound has also shown promising anticancer properties. In cytotoxicity assays against several cancer cell lines, including melanoma and renal cancer cells, this compound exhibited significant growth inhibition. For instance, it demonstrated a growth inhibitory effect (ΔGI) of approximately 20% against the melanoma MALME-3M cell line and 24% against the renal cancer A498 cell line at specific concentrations .

Cell LineΔGI (%) at 100 µg/mL
MALME-3M20
A49824
HOP-9225.9

Enzyme Inhibition

Recent studies have explored the compound's potential as an inhibitor of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are associated with tumor progression and metastasis. The compound's structure allows it to interact effectively with these enzymes, demonstrating IC50 values in the nanomolar range for selective inhibition .

The biological activity of this compound is attributed to its ability to inhibit key enzymes and disrupt cellular processes:

  • Antibacterial : The compound interferes with bacterial cell wall synthesis and metabolic pathways.
  • Anticancer : It induces apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival.
  • Enzyme Inhibition : By binding to the active sites of carbonic anhydrases, it prevents the conversion of carbon dioxide to bicarbonate, affecting tumor microenvironment acidity.

Case Studies

In a study focusing on the anticancer effects of similar sulfonamide derivatives, researchers found that modifications in the functional groups led to enhanced cytotoxicity against various cancer cell lines . Another investigation highlighted the role of sulfonamides in inhibiting CA IX and CA XII, suggesting that such compounds could be valuable in developing targeted cancer therapies .

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